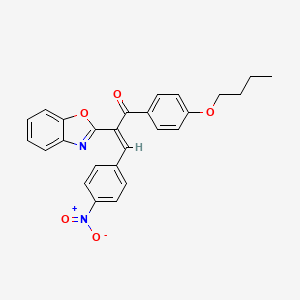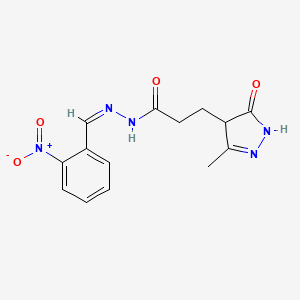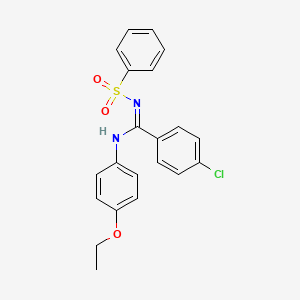
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one, also known as BBP or Butyrophenone, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This leads to the accumulation of cells in the G2/M phase of the cell cycle, ultimately resulting in cell death.
Biochemical and Physiological Effects
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in these cells. In addition, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in lab experiments is its high potency, which allows for the use of lower concentrations compared to other anticancer drugs. However, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is also known to be highly toxic, which can limit its use in certain experiments. In addition, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is relatively unstable and can degrade over time, which can affect its efficacy.
Orientations Futures
There are several areas of research that could benefit from further investigation of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one. One area is the development of more stable derivatives of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one that can be used in clinical trials. Another area is the investigation of the potential use of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one in combination with other anticancer drugs to enhance its efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and its potential applications in other fields, such as material science and analytical chemistry.
Conclusion
In conclusion, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one is a chemical compound that has shown promise in a variety of scientific fields. Its potential applications in medicinal chemistry, material science, and analytical chemistry make it a valuable compound for further investigation. While there are limitations to its use, further research into 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one and its derivatives could lead to the development of new and more effective treatments for cancer and other diseases.
Méthodes De Synthèse
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde or ketone with a malononitrile or a derivative thereof, followed by cyclization to form the benzoxazole ring. The resulting compound can then be further modified to obtain 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one.
Applications De Recherche Scientifique
2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been studied for its potential applications in a variety of fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In material science, 2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)-2-propen-1-one has been used as a fluorescent probe for the detection of metal ions, while in analytical chemistry, it has been used as a derivatizing agent for the analysis of amino acids and peptides.
Propriétés
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-2-3-16-32-21-14-10-19(11-15-21)25(29)22(17-18-8-12-20(13-9-18)28(30)31)26-27-23-6-4-5-7-24(23)33-26/h4-15,17H,2-3,16H2,1H3/b22-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBUZTSQHYLNPR-XLNRJJMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-(1,3-benzoxazol-2-yl)-1-(4-butoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{methyl[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5498944.png)
![N-{5-[(4-methoxybenzyl)amino]-1-phenyl-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5498955.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-6-methyl-4-pyrimidinecarboxylic acid](/img/structure/B5498962.png)
![2-{2-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]phenoxy}acetamide](/img/structure/B5498966.png)

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methoxybenzamide](/img/structure/B5498974.png)
![N-(5-chloro-2-methoxyphenyl)-N-[1-methyl-2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5498982.png)
![5-{[(4-chlorophenyl)amino]methylene}-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498985.png)
![N-{2-[3-(3,4-difluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpropanamide](/img/structure/B5498989.png)
![5-(isobutylamino)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5498994.png)
![N-(2,4-dimethylphenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5499020.png)
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-5-(1H-indol-1-ylmethyl)-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5499025.png)
![5,7-dimethyl-5,7-dihydroimidazo[4,5-f][1,2,3]benzotriazol-6(1H)-one](/img/structure/B5499028.png)
